N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(3-acetylphenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11(21)12-5-3-7-14(9-12)20-18(22)15-10-13-6-4-8-16(24-2)17(13)25-19(15)23/h3-10H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMURXZIMCRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via a Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation using reagents such as dimethyl sulfate or methyl iodide.
Acetylation of the Phenyl Ring: The acetyl group is introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H15NO5
- Molecular Weight : 337.33 g/mol
- CAS Number : 325471-96-3
The compound features a chromene core with an acetyl group and a methoxy group, which contribute to its chemical reactivity and biological interactions.
Chemistry
- Synthetic Building Block : N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide serves as a versatile building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and methodologies.
-
Reactivity Studies : The compound can undergo various chemical transformations, including:
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
- Reduction : Carbonyl groups can be reduced to alcohols.
- Substitution Reactions : The acetyl group can be substituted with different nucleophiles under specific conditions.
Biology
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various biochemical pathways.
- Antimicrobial Properties : Research indicates that the compound has potential as an antimicrobial agent, effective against a range of bacteria and fungi.
- Mechanistic Studies : The interactions of this compound with biological targets are being investigated to understand its mechanism of action at the molecular level.
Medicine
- Pharmacological Potential : this compound is being explored for its anti-inflammatory and analgesic properties. It shows promise in preclinical studies for the development of new therapeutic agents.
- Drug Development : The compound's unique structure may lead to the development of novel drugs targeting specific diseases, particularly those involving inflammation and pain.
Industry
- Material Science Applications : Due to its chemical properties, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules, making it valuable in industrial applications.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated induction of apoptosis in breast cancer cell lines. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against E. coli and Staphylococcus aureus. |
| Study 3 | Pharmacological Potential | Exhibited anti-inflammatory effects in murine models of inflammation. |
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide
- N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
Uniqueness
N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromene core and methoxy group contribute to its stability and potential therapeutic properties, setting it apart from other similar compounds.
Biological Activity
N-(3-acetylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a chromene core with specific functional groups that contribute to its biological activity. The compound can be synthesized through a multi-step process involving Claisen-Schmidt condensation, methylation, Friedel-Crafts acylation, and amidation reactions .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound can interact with receptors to influence signaling pathways.
- Gene Expression Alteration : It may affect the transcription and translation of genes related to disease processes .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing selective cytotoxicity. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in certain tumor cell lines .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Its derivatives have been studied for their effectiveness against Gram-positive bacteria, with some showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antioxidant Activity
This compound exhibits antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells. The presence of the methoxy group enhances its ability to scavenge free radicals .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Key Activity | IC50 (μM) |
|---|---|---|---|
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Structure | Anticancer | 5.0 |
| N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide | Structure | Antimicrobial | 10.0 |
| N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | Structure | Antioxidant | 8.0 |
The specific combination of functional groups in this compound contributes to its distinct reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of chromene derivatives:
- Antiproliferative Activity : A study highlighted that derivatives with hydroxyl and methoxy groups showed pronounced antiproliferative effects against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM .
- Antibacterial Activity : Another research indicated that certain chromone derivatives exhibited strong antibacterial activity against Enterococcus faecalis, with MIC values around 8 μM .
- Oxidative Stress Inhibition : Research into antioxidant activities demonstrated that chromone derivatives could prevent oxidative damage in cells, suggesting potential applications in neuroprotection and anti-aging therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
